molecular formula C21H16N2OS B437972 N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide CAS No. 300569-34-0

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide

Cat. No. B437972
CAS RN: 300569-34-0
M. Wt: 344.4g/mol
InChI Key: ICSDHQVGLPWVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide” is characterized by the presence of a benzothiazole ring, which is a bicyclic compound consisting of benzene and thiazole rings . The compound also contains a phenyl group and an amide group .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising results against M. tuberculosis. The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Anti-Inflammatory and Analgesic Activities

Some benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities . These compounds have shown significant anti-inflammatory and analgesic activities, with low ulcerogenic and irritative action on the gastrointestinal mucosa .

Inhibition of Acetylcholinesterase (AChE)

Certain benzothiazole derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme that plays a key role in neurological functions . The most potent of these compounds was further studied to gain insight into the mechanism of AChE inhibition .

Development of New Drugs

Benzothiazole derivatives are being used in the development of new drugs . Sigma-Aldrich, for example, provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis of Heterocyclic Azo Dyes

Benzothiazole derivatives have been used in the synthesis of heterocyclic azo dyes . These dyes are synthesized using the standard diazo-coupling process .

Pharmacological Evaluation

Benzothiazole derivatives are being pharmacologically evaluated for their potential therapeutic effects . This includes testing for anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

Mechanism of Action

Target of Action

The primary target of N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential target for anti-tubercular compounds .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function. This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The affected pathway is the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to downstream effects such as compromised cell wall integrity and potentially, cell death .

Result of Action

The molecular and cellular effects of the compound’s action result in the disruption of the mycobacterial cell wall. This can potentially lead to cell death, thereby exerting an anti-tubercular effect .

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-14-7-12-18-19(13-14)25-21(22-18)23-20(24)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSDHQVGLPWVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.